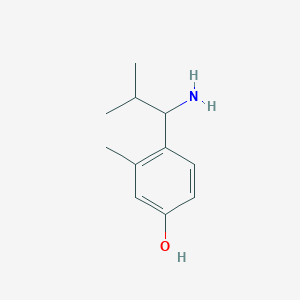

4-(1-Amino-2-methylpropyl)-3-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-3-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-7(2)11(12)10-5-4-9(13)6-8(10)3/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

OFFCJRHYHZKFQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Amino 2 Methylpropyl 3 Methylphenol and Its Derivatives

Precursor Selection and Strategic Chemical Transformations

A plausible and efficient synthetic route to 4-(1-Amino-2-methylpropyl)-3-methylphenol involves the initial synthesis of a key ketone precursor, followed by the stereoselective introduction of the amino group. This multi-step approach allows for greater control over the final product's stereochemistry.

A key intermediate for the synthesis of the target compound is 4-(2-methylpropanoyl)-3-methylphenol. This hydroxyaryl ketone can be synthesized through established methods such as the Fries rearrangement or Friedel-Crafts acylation of a suitably protected m-cresol (B1676322) derivative.

The Fries rearrangement is a well-established method for converting a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comlscollege.ac.in In this context, m-cresyl isobutyrate would be the starting material. The reaction involves the migration of the isobutyryl group from the phenolic oxygen to the aromatic ring. wikipedia.org The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. byjus.com Generally, lower temperatures favor the formation of the para-substituted product, which in this case is the desired 4-(2-methylpropanoyl)-3-methylphenol. wikipedia.orgbyjus.com

Alternatively, Friedel-Crafts acylation of m-cresol with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride can also yield the desired ketone precursor. masterorganicchemistry.comlibretexts.org To avoid O-acylation, the phenolic hydroxyl group of m-cresol may require protection prior to the acylation step. Following the introduction of the acyl group at the para position, deprotection would afford 4-(2-methylpropanoyl)-3-methylphenol.

While direct amination of phenolic compounds is a known transformation, for the synthesis of a structurally complex molecule like this compound, a more strategic approach is often employed. Instead of a direct amination, a common and effective method is the reductive amination of a ketone precursor. rsc.org This two-step process, which can often be performed in a single pot, involves the reaction of the ketone (in this case, 4-(2-methylpropanoyl)-3-methylphenol) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. rsc.org

This method is highly versatile and widely used for the synthesis of a broad range of amines. The choice of reducing agent is crucial for the success of the reaction and for achieving high yields.

The introduction of the 1-amino-2-methylpropyl group presents a stereochemical challenge, as the carbon atom bearing the amino group is a chiral center. Achieving a high degree of stereoselectivity is often crucial for the biological activity of such compounds. Asymmetric reductive amination of the prochiral ketone, 4-(2-methylpropanoyl)-3-methylphenol, is a key strategy to obtain the desired enantiomerically enriched product.

Several approaches can be employed to achieve stereoselectivity in this transformation:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the ketone to direct the approach of the reducing agent. researchgate.net After the stereoselective reduction, the auxiliary is cleaved to yield the chiral amine.

Chiral Catalysts: The reduction of the intermediate imine can be catalyzed by a chiral transition metal complex. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Biocatalysis: Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) offer a highly selective and environmentally friendly alternative for asymmetric reductive amination. byjus.com These biocatalysts can operate under mild conditions and often provide excellent enantioselectivity. byjus.com

The presence of the phenolic hydroxyl and primary amino groups in this compound allows for a variety of functional group interconversions to create a library of derivatives for structure-activity relationship studies.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity.

The primary amino group is a versatile handle for numerous transformations. N-alkylation , N-acylation , and N-sulfonylation can be readily achieved to introduce a wide range of substituents. Furthermore, the primary amine can be converted to other functional groups, such as amides or sulfonamides, which can significantly impact the molecule's biological properties.

Targeted Derivatization for Structure-Activity Probing

To explore the chemical and biological properties of this compound, targeted derivatization is a valuable strategy. The synthesis of Schiff bases and their corresponding metal complexes are common approaches to investigate the coordination chemistry and potential applications of such compounds.

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govacademicjournals.org The primary amino group of this compound can react with a variety of aromatic and aliphatic aldehydes to form the corresponding Schiff base derivatives. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a small amount of acid. nih.gov

The formation of the azomethine (-C=N-) group in the Schiff base introduces a new site for potential coordination and can significantly alter the electronic and steric properties of the parent molecule.

| Aldehyde Reactant | Resulting Schiff Base Substituent (at the imine nitrogen) | Potential Application/Property |

|---|---|---|

| Salicylaldehyde | 2-Hydroxybenzylidene | Chelating ligand for metal complexes |

| Benzaldehyde | Benzylidene | General synthetic intermediate |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Probing electronic effects |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Modulating electronic and steric properties |

The Schiff base derivatives of this compound, particularly those derived from aldehydes containing additional donor atoms (e.g., salicylaldehyde), can act as multidentate ligands for the formation of metal complexes. rsc.orgresearchgate.net These ligands can coordinate with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. researchgate.net

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate, or sulfate) in a suitable solvent. The resulting complexes often exhibit distinct colors, magnetic properties, and geometries depending on the metal ion and the ligand structure. The coordination of the metal ion to the ligand can enhance or modify the biological activity of the parent molecule.

| Schiff Base Ligand | Metal Ion | Potential Geometry of the Complex |

|---|---|---|

| Derived from Salicylaldehyde | Cu(II) | Square planar or distorted tetrahedral |

| Derived from Salicylaldehyde | Ni(II) | Square planar or octahedral |

| Derived from Salicylaldehyde | Co(II) | Tetrahedral or octahedral |

| Derived from Salicylaldehyde | Zn(II) | Tetrahedral |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 4-(1-Amino-2-methylpropyl)-3-methylphenol, ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key signals would include those for the aromatic protons on the phenol (B47542) ring, the methine proton of the aminopropyl side chain, the protons of the two methyl groups (one on the ring and one on the side chain), the amino group protons, and the hydroxyl proton. The coupling patterns (splitting) between adjacent protons would be crucial for establishing the connectivity of the side chain and its position on the phenol ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would help to identify the aromatic carbons, the aliphatic carbons of the side chain, and the carbon atoms bonded to the oxygen and nitrogen atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.nettue.nl

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the phenolic group. N-H stretching vibrations of the primary amine would also appear in this region, typically as two distinct peaks. C-H stretching vibrations for the aromatic ring and aliphatic side chain would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. longdom.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H Stretch | 3200-3600 (broad) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Groups | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Amine | N-H Bend | 1590-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. libretexts.org The phenol ring in this compound is the primary chromophore. The spectrum would likely show absorption maxima in the UV region, corresponding to π → π* transitions of the benzene (B151609) ring. researchgate.netosti.gov The exact position and intensity of these absorptions can be influenced by the amino, hydroxyl, and alkyl substituents on the ring, as well as the solvent used for the analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₁H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule breaks apart in a predictable manner, helping to confirm the nature of the side chain and its connection to the phenol ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.netmdpi.com This data would reveal the exact conformation of the molecule in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. nih.gov

Chiral Analysis and Stereochemical Characterization of Enantiomers

The structure of this compound contains a chiral center at the carbon atom bonded to the amino group and the phenyl ring. This means the compound can exist as a pair of enantiomers (non-superimposable mirror images). Chiral analysis techniques would be necessary to separate and characterize these enantiomers. nih.gov This could be achieved using chiral high-performance liquid chromatography (HPLC) or by using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. The absolute configuration of the enantiomers could then be determined using techniques such as Vibrational Circular Dichroism (VCD) in conjunction with computational analysis or by X-ray crystallography of a derivative containing a known chiral center. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is employed to predict various molecular properties, including geometry, energy, and reactivity. Recent studies have utilized DFT to assess the chemical reactivity of 4-(1-Amino-2-methylpropyl)-3-methylphenol, particularly by analyzing its frontier molecular orbitals. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. agosr.com

A recent DFT analysis was conducted to evaluate the chemical reactivity of this compound by calculating its frontier orbital energies and the corresponding energy gap. researchgate.netacs.org The study found that the compound possesses a notable HOMO-LUMO gap, which suggests a high degree of chemical stability. researchgate.net This stability is a significant intrinsic property, influencing how the molecule interacts with other substances. When compared to its copper chelate form (L-Cu), the pure compound (L) exhibited higher chemical stability, a finding rationalized through these DFT computations. researchgate.net

| Compound | Computational Finding | Source |

|---|---|---|

| This compound (L) | DFT analysis performed to compute HOMO-LUMO energies and assess chemical reactivity. Found to have higher chemical stability compared to its copper chelate. | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It allows for the visualization of electron-rich regions (sites for electrophilic attack) and electron-deficient regions (sites for nucleophilic attack). The MEP map is color-coded, where red typically indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor), with other colors representing intermediate values.

While MEP analysis is a standard method for predicting reactive sites, specific MEP mapping data for this compound has not been detailed in the available research. Such an analysis would be valuable for identifying the specific atoms on the phenol (B47542) ring, the amino group, and the hydroxyl group that are most likely to engage in intermolecular interactions.

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign and interpret experimental spectroscopic data. This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides insights into the bonding characteristics.

No specific vibrational frequency analysis studies for this compound were identified in the searched literature. A theoretical vibrational analysis would involve calculating the harmonic vibrational wavenumbers, which could then be compared with experimentally recorded IR and Raman spectra to validate the compound's structural assignments.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the influence of the surrounding environment, such as a solvent. By tracking the trajectories of atoms and molecules, MD can reveal stable conformations, transition pathways, and the dynamics of interactions with other molecules.

Specific studies employing MD simulations to investigate the conformational landscapes or solvent effects on this compound are not present in the available scientific literature.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug discovery to understand the binding mechanisms and predict the strength of intermolecular interactions.

Recent research on this compound has employed molecular docking to investigate its potential as a bioactive agent. researchgate.net These studies aimed to elucidate the binding mechanism of the compound with specific biological targets, particularly in the context of its observed anticancer activity. researchgate.net

A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

In a study evaluating the anticancer properties of this compound, molecular docking was used to analyze its binding potential to relevant biological targets. researchgate.net The investigation successfully elucidated a potential binding mechanism, providing a computational basis to rationalize the compound's activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). researchgate.net The use of methods like the Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is common in such studies to refine the estimation of binding affinities. acs.org

| Compound | Target/Application | Computational Finding | Source |

|---|---|---|---|

| This compound | Anticancer Activity (A549 and MCF7 cell lines) | Molecular docking was performed to elucidate the binding mechanism and rationalize its cytotoxic activity. | researchgate.net |

An article on the computational chemistry and molecular modeling of this compound cannot be generated at this time.

A thorough search of available scientific literature and databases has revealed a lack of specific research focused on the compound "this compound." Consequently, the detailed information required to accurately address the outlined topics—including the identification of key intermolecular interactions, binding sites, and the development of Quantitative Structure-Activity Relationship (QSAR) models—is not presently available.

The strict adherence to sourcing credible, specific research for this unique chemical entity, as per the instructions, prevents the creation of an article that would meet the required standards of scientific accuracy and detail. Generating content without such specific data would lead to speculation and would not be a factual representation of its chemical and biological properties as investigated through computational methods.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Phenolic Ring Substituents

The substitution pattern on the phenolic ring of phenylethylamine derivatives plays a pivotal role in determining their affinity and selectivity for adrenergic receptors. For maximal alpha and beta adrenergic activity, hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) are generally considered optimal. nih.govfrontiersin.org The specific compound, 4-(1-Amino-2-methylpropyl)-3-methylphenol, possesses a hydroxyl group at the 4-position and a methyl group at the 3-position.

Modification of these substituents would be expected to significantly alter the bioactivity profile. For instance, the replacement of the 3-methyl group with a hydroxyl group to form a catecholamine-like structure could enhance its affinity for adrenergic receptors. Conversely, the removal or relocation of the 4-hydroxyl group generally leads to a decrease in activity. uobasrah.edu.iqnih.gov

The introduction of different substituents on the phenolic ring can also modulate properties such as metabolic stability. For example, replacing the hydroxyl group with bioisosteres—functional groups with similar physical or chemical properties—can improve pharmacokinetic profiles. wikipedia.org Common bioisosteric replacements for a phenolic hydroxyl group include functionalities like sulfonamides.

Table 1: Predicted Impact of Phenolic Ring Modifications on Adrenergic Receptor Activity

| Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Replacement of 3-methyl with 3-hydroxyl | Increase | Formation of a catechol-like structure, enhancing receptor interaction. nih.govfrontiersin.org |

| Removal of 4-hydroxyl | Decrease | Loss of a key hydrogen bonding interaction with the receptor. uobasrah.edu.iq |

| Introduction of a 5-hydroxyl group | Variable | May alter selectivity, for example, towards β2-receptors. nih.gov |

| Replacement of 4-hydroxyl with a bioisostere (e.g., -NHSO2CH3) | Potentially maintained or altered | Bioisosteres can mimic the hydrogen bonding properties of the hydroxyl group while potentially improving metabolic stability. wikipedia.org |

Variations within the 1-Amino-2-methylpropyl Side Chain

The 1-amino-2-methylpropyl side chain is a critical determinant of the compound's interaction with its biological targets and its metabolic stability. Key features of this side chain include the length of the alkyl chain, the presence and size of substituents on the alpha- and beta-carbons, and the nature of the amino group.

The separation of the amino group from the aromatic ring by a two-carbon chain is a common feature among potent direct-acting adrenergic agonists. nih.gov The methyl group on the alpha-carbon (the carbon adjacent to the amino group) in the amphetamine scaffold, which is analogous to the side chain of the subject compound, is known to increase the duration of action by providing resistance to metabolic degradation by monoamine oxidase (MAO). nih.gov However, this alpha-methylation can also reduce direct receptor agonist activity. uobasrah.edu.iq

The size of the substituent on the amino group is a major factor in determining receptor selectivity. Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines. nih.gov As the size of the N-alkyl substituent increases, alpha-receptor agonist activity tends to decrease, while beta-receptor agonist activity increases. For instance, an N-tert-butyl group often enhances β2-selectivity. acs.org

Table 2: Predicted Effects of Side Chain Modifications on Biological Activity

| Modification | Predicted Effect on Activity/Selectivity | Rationale |

|---|---|---|

| Removal of the α-methyl group | Increased susceptibility to MAO, shorter duration of action. | The α-methyl group protects against enzymatic degradation. nih.gov |

| N-methylation (Primary to Secondary Amine) | Increased β-receptor activity. | Larger N-substituents favor β-receptor interaction. acs.org |

| N,N-dimethylation (Primary to Tertiary Amine) | Decreased direct agonist activity. | Tertiary amines generally have poor adrenergic activity. acs.org |

| Introduction of a β-hydroxyl group | Enhanced agonist activity at α- and β-receptors. | The hydroxyl group can form important hydrogen bonds with the receptor. acs.org |

Impact of Stereoisomerism on Biological Interactions

The presence of chiral centers in the 1-amino-2-methylpropyl side chain of this compound means that it can exist as multiple stereoisomers. It is a well-established principle in pharmacology that stereoisomerism can have a profound impact on the biological activity of a drug, as biological receptors are themselves chiral.

For phenylethylamine derivatives, the stereochemistry at both the alpha- and beta-carbons (if present) is critical for receptor interaction. For compounds with a hydroxyl group on the beta-carbon, the (1R)-configuration is typically associated with maximal activity. univr.it For amphetamine and its analogs, which have a chiral center at the alpha-carbon, the (S)-enantiomer is generally the more potent stimulant. The stereoselectivity is often receptor-dependent; for example, the (S)-configuration is associated with higher potency at the trace amine-associated receptor 1 (TAAR1). nih.gov

The different stereoisomers of a compound can exhibit not only different potencies but also different pharmacological profiles, with one isomer being an agonist and another an antagonist, or one having central nervous system effects while the other has primarily peripheral effects.

Table 3: General Principles of Stereoisomerism in Phenylethylamine Analogs

| Chiral Center | Generally More Active Enantiomer | Receptor/Activity Example |

|---|---|---|

| α-carbon (as in amphetamine) | (S)-enantiomer | CNS stimulant activity, higher potency at TAAR1. nih.gov |

| β-carbon (with a hydroxyl group) | (R)-enantiomer | Adrenergic receptor agonism. univr.it |

Influence of Substituent Effects on Bioactivity Profiles

The methyl group at the 3-position of the phenolic ring is an electron-donating group, which can influence the acidity of the neighboring hydroxyl group and potentially impact interactions with the receptor. The position of substituents is also critical. For example, a hydroxyl group at the meta-position (3-position) is known to affect affinity for adrenergic receptors differently than one at the para-position (4-position). uobasrah.edu.iqnih.gov Specifically, the m-phenolic group does not seem to significantly affect affinity, whereas the p-phenolic group tends to decrease it. uobasrah.edu.iqnih.gov

Steric effects are also important. Bulky substituents on the phenyl ring or the side chain can hinder the optimal binding of the molecule to its receptor. However, as noted earlier, increasing the steric bulk on the amino group can be a strategy to shift selectivity from alpha- to beta-adrenergic receptors. acs.org

Rational Design Strategies Based on SAR Insights

The SAR principles derived from studies of phenylethylamine and amphetamine analogs provide a foundation for the rational design of new compounds based on the this compound scaffold. The goal of such design strategies is typically to enhance potency, improve selectivity for a specific receptor subtype, or optimize pharmacokinetic properties.

One common strategy is bioisosteric replacement , where a functional group is replaced by another with similar properties to improve metabolic stability or other characteristics without losing desired biological activity. wikipedia.org For example, the phenolic hydroxyl group could be replaced by other hydrogen bond donors to reduce susceptibility to glucuronidation.

Another approach is conformational restriction , where the flexible side chain is incorporated into a ring structure. This can lead to more potent compounds by locking the molecule into a bioactive conformation, reducing the entropic penalty of binding to the receptor.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. These computational methods aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govbiomolther.org By developing QSAR models, it is possible to predict the activity of novel, unsynthesized compounds and to identify the key structural features that contribute to their bioactivity.

In Vitro Mechanistic Studies of Biological Interactions

Exploration of Enzyme Inhibition Mechanisms

There is no publicly available information detailing the enzyme inhibition mechanisms of 4-(1-Amino-2-methylpropyl)-3-methylphenol. Research in this area would be required to determine if the compound interacts with any enzymes and to what extent.

Kinetics of Enzyme-Ligand Binding

No data has been published regarding the kinetics of enzyme-ligand binding for this compound. To understand its potential as an enzyme inhibitor, studies would need to be conducted to determine key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) against a panel of enzymes.

Allosteric or Active Site Modulation

The mode of enzyme interaction, whether through allosteric or active site modulation, for this compound has not been investigated in any published studies. Such research would involve mechanistic assays to ascertain whether the compound binds to the enzyme's primary substrate-binding site or to a secondary, allosteric site to exert its modulatory effects.

Investigation of Receptor Binding Profiles

Information on the receptor binding profile of this compound is absent from the scientific literature. The structural similarity to known pharmacophores suggests it could interact with various receptor systems, but this has not been experimentally verified.

Affinity and Selectivity Assessments

There are no published studies that assess the affinity and selectivity of this compound for any biological receptors. Determining its binding affinity (Kₐ) or dissociation constant (Kₔ) for a range of receptors would be a critical first step in characterizing its pharmacological potential.

Ligand-Induced Conformational Changes

No research has been conducted or published on whether the binding of this compound induces conformational changes in any receptor. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be necessary to explore such structural alterations.

Cellular Pathway Modulation in Model Systems

The effect of this compound on cellular pathways in in vitro model systems has not been documented in the available literature. To understand its cellular effects, researchers would need to perform studies using cell-based assays to monitor changes in signaling cascades, gene expression, or other cellular processes in response to the compound.

Antioxidant Mechanisms at the Molecular Level

There are no available studies that have investigated the antioxidant mechanisms of this compound. Research into its capacity for radical scavenging, hydrogen atom transfer, or single electron transfer mechanisms has not been documented in accessible scientific databases.

Mechanistic Basis of Antimicrobial Activity in Microorganism Models

Information regarding the antimicrobial activity of this compound is not present in the current body of scientific literature. There are no findings on its potential to inhibit the growth of microorganisms or any specific mechanisms of action, such as the inhibition of essential enzymes like DNA gyrase.

Mechanisms of Cell Growth Modulation in Cell Lines

Similarly, there is no research available that details the effects of this compound on cell growth modulation in various cell lines. Studies that would elucidate its potential cytotoxic or cytostatic effects, or the underlying molecular pathways involved, have not been published.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be presented.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of amines and substituted phenols is undergoing a significant transformation, with a strong emphasis on developing environmentally benign and efficient methods. rsc.orgrsc.org Traditional synthetic routes often involve harsh reaction conditions, stoichiometric waste, and the use of substrates that are not readily renewable. rsc.org For a molecule like 4-(1-Amino-2-methylpropyl)-3-methylphenol, which combines a substituted phenol (B47542) and an amine functional group, future research will likely focus on convergent and greener synthetic strategies.

Novel Synthetic Pathways: Researchers are exploring new families of routes to create substituted phenols with precise control over the substitution pattern. acs.orgoregonstate.edu Methodologies like cycloaddition cascades and the oxidation of corresponding benzene (B151609) derivatives are being developed to access highly substituted phenols that are difficult to produce through traditional substitution reactions. oregonstate.edu For the amine component, catalytic methods such as hydrogen borrowing, reductive amination, and hydroamination are gaining traction as powerful alternatives to classical approaches like the Gabriel synthesis. rsc.org These methods offer higher atom economy and can often utilize renewable resources, such as biomass-derived alcohols and amines. rsc.org

Green Chemistry Approaches: The principles of green chemistry are becoming integral to the design of synthetic processes for pharmaceuticals and other fine chemicals. acs.orggctlc.org For the synthesis of this compound, this involves:

Use of Renewable Feedstocks: Exploring bio-based precursors for both the phenolic ring and the aminopropyl side chain. rsc.org

Catalytic Reagents: Shifting from stoichiometric reagents to catalytic alternatives to minimize waste. rsc.org This includes biocatalytic processes using enzymes, which offer high selectivity under mild conditions. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. rsc.org

Safer Solvents and Reaction Conditions: Investigating the use of less hazardous solvents and reducing energy requirements by employing lower temperatures and pressures. googleapis.com

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of these new synthetic pathways, enabling researchers to make more sustainable choices. rsc.orgrsc.org

| Parameter | Traditional Methods (e.g., Gabriel Synthesis) | Green Catalytic Methods (e.g., Reductive Amination) |

|---|---|---|

| Atom Economy | Low (stoichiometric waste) | High |

| Substrate Source | Often petroleum-based (e.g., alkyl halides) | Can utilize renewable resources (e.g., biomass) |

| Selectivity | Can be low | Often high |

| Environmental Impact | Higher | Lower |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical and pharmaceutical research. polyphenols-site.com These computational approaches can analyze vast datasets to predict properties, identify novel candidates, and optimize processes, thereby accelerating the discovery and development of compounds like this compound. polyphenols-site.comnih.gov

Future applications of AI/ML in this area include:

Predictive Modeling: AI models can be trained on large databases of phenolic compounds to predict their bioactivity, antioxidant capacity, and bioavailability based on their chemical structure. polyphenols-site.com This can help prioritize promising candidates for further investigation.

Virtual Screening and Drug Discovery: AI algorithms can perform virtual screening of extensive compound libraries to identify molecules that are likely to interact with specific biological targets, such as enzymes or receptors. polyphenols-site.com This facilitates the discovery of novel therapeutic applications.

Synthesis Planning: ML models can assist in designing and optimizing synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, including those that adhere to green chemistry principles.

Data Analysis from High-Throughput Screening: ML algorithms can analyze complex data from high-throughput screening assays, identifying patterns and relationships that may not be apparent to human researchers. mdpi.com For instance, ML has been successfully used to predict the concentration of phenolic compounds from sensor data, demonstrating its potential to account for experimental variability. mdpi.com

The integration of AI can bridge gaps in understanding, such as relating the chemical structure of a phenolic compound to its effectiveness as an antioxidant in a biological system. nih.gov

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Predictive Modeling | Predicting bioactivity from chemical structure | Faster identification of high-potential compounds. polyphenols-site.com |

| Virtual Screening | Identifying potential interactions with biological targets | Accelerated drug discovery process. polyphenols-site.com |

| Process Optimization | Optimizing formulations and synthetic pathways | Improved product stability and manufacturing efficiency. polyphenols-site.com |

| Data Analysis | Analyzing sensor and spectroscopic data | High-throughput, non-destructive analysis. scu.edu.au |

Multi-Omics Approaches to Elucidate Comprehensive Biological Effects

To fully understand the biological impact of this compound, a holistic approach is necessary. Multi-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to systematically elucidate the compound's functions and mechanisms of action. nih.gov A singular "omics" approach provides only a partial view; combining them allows for a more comprehensive understanding of the molecular pathways affected by the compound. nih.govresearchgate.net

Genomics and Transcriptomics: These approaches can identify genes and gene expression patterns that are altered in response to exposure to the compound, revealing potential targets and cellular responses.

Proteomics: This involves the large-scale study of proteins, providing insight into how the compound affects protein expression, modification, and interaction networks.

Metabolomics: This is the analysis of small-molecule metabolites within cells, tissues, or biofluids. nih.gov It can reveal what has happened in an organism following treatment with the compound, identifying the metabolic pathways that have been perturbed. nih.gov

For phenolic compounds, foodomics and microbiomics are particularly relevant, as they help to understand the role of gut microbiota in the metabolism and bioactivity of these substances. nih.gov Integrated multi-omics analysis will be crucial for building a complete picture of the biological effects of this compound, from its initial interaction with cells to its systemic impact.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The accurate detection and quantification of this compound and its metabolites in complex biological and environmental matrices are critical for understanding its bioavailability, metabolism, and effects. nih.gov Future research will focus on developing more sensitive, specific, and high-throughput analytical methods.

Hyphenated Spectrometric Methods: Techniques combining chromatography with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the cornerstones of modern metabolite analysis. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for both targeted quantification and untargeted chemical profiling, allowing for the identification of unknown metabolites. mdpi.com

Advanced Sample Preparation: The detection of trace levels of the compound and its metabolites requires efficient sample preparation methods to remove interferences and concentrate the analytes. mdpi.com Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) will continue to be refined for higher recovery and selectivity. nih.gov

Overcoming Analytical Challenges: A significant challenge in analyzing phenolic compounds is the vast diversity of their chemical structures and the potential for overlapping peaks in chromatographic separations. nih.govftb.com.hr Future methods will likely incorporate advanced data analysis techniques to deconvolute complex chromatograms. ftb.com.hr Furthermore, the lack of commercially available standards for many metabolites necessitates sophisticated structural elucidation techniques, primarily relying on MS/MS fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The development of methods for analyzing conjugated metabolites (e.g., glucuronides and sulfates) through chemical or enzymatic hydrolysis is also a key area of focus. nih.gov

Q & A

Q. Key Considerations :

- Reductive amination is preferred for scalability but requires careful pH control to avoid over-reduction.

- Grignard methods demand strict exclusion of air and moisture.

How can researchers optimize the regioselectivity in the alkylation step to minimize by-product formation?

Advanced Research Question

Regioselective alkylation challenges arise due to competing reactions at the phenol hydroxyl group and the aromatic ring. Optimization strategies include:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring alkylation at the para position .

- Catalytic Additives : Additives like KI or crown ethers enhance amine nucleophilicity, reducing ortho-substitution byproducts .

- Temperature Gradients : Lower temperatures (0–5°C) slow competing etherification reactions .

Q. Methodological Example :

Dissolve 3-methylphenol in DMF with 1.2 eq. K₂CO₃.

Add 1.05 eq. 1-amino-2-methylpropyl bromide dropwise at 0°C.

Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:7).

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach is critical for structural confirmation:

Note : X-ray crystallography (e.g., SHELX refinement ) is recommended for absolute configuration determination.

How can computational modeling predict reactivity under varying conditions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

- Predict Stability : Calculate bond dissociation energies to identify labile sites (e.g., amine group oxidation) .

- Solvent Effects : Simulate solvation free energies in polar vs. nonpolar solvents to optimize reaction media .

- Reaction Pathways : Map energy profiles for competing alkylation pathways to prioritize synthetic routes .

Q. Workflow :

Optimize geometry using Gaussian 12.

Perform transition-state analysis for key steps.

Validate with experimental kinetic data.

What safety protocols are recommended for handling this compound?

Basic Research Question

Safety measures align with phenolic/amine compound guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .

- Spill Management : Neutralize with 5% acetic acid; absorb with vermiculite .

Note : Acute toxicity data are limited; assume LD₅₀ < 500 mg/kg (oral, rat) based on structural analogs .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies in bioactivity studies (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Purity Variance : HPLC-MS validation ensures >95% purity; impurities (e.g., quinone byproducts) skew assays .

- Assay Conditions : Standardize cell culture media pH (7.4 ± 0.2) to prevent phenol group ionization .

- Control Experiments : Include structurally similar analogs (e.g., 4-(aminomethyl)-3-methylphenol) to isolate substituent effects .

Q. Validation Protocol :

Replicate studies under identical conditions.

Cross-test in orthogonal assays (e.g., DPPH and MTT).

Publish raw data for meta-analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.